10-methoxy-4-(4-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene
Description
This compound is a tricyclic heterocycle featuring an 8-oxa-5,6-diazatricyclo[7.4.0.0²,⁶] framework with methoxy-substituted phenyl groups at positions 4, 7, and 10. The oxygen and nitrogen atoms in the core contribute to its electronic properties, while the methoxy groups enhance solubility and influence steric interactions.
Properties
IUPAC Name |
7-methoxy-2-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O6/c1-30-18-11-9-16(10-12-18)20-15-21-19-7-6-8-22(31-2)25(19)35-27(29(21)28-20)17-13-23(32-3)26(34-5)24(14-17)33-4/h6-14,21,27H,15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETQCBBNSRTWMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC3C5=CC(=C(C(=C5)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-methoxy-4-(4-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene typically involves multi-step organic reactions. The process often starts with the preparation of the core tricyclic structure, followed by the introduction of methoxy groups through methylation reactions. Common reagents used in these steps include methanol, sodium hydride, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process. The choice of solvents, temperature control, and purification methods are critical factors in achieving efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
10-methoxy-4-(4-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy groups or other reactive sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium on carbon
Substitution reagents: Halogens, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives with altered functional groups.
Scientific Research Applications
10-methoxy-4-(4-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 10-methoxy-4-(4-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene involves its interaction with specific molecular targets and pathways. The compound’s multiple methoxy groups and tricyclic structure allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
- Chromatographic Behavior: highlights that aromatic compounds with methoxy groups exhibit strong affinity for carbon nanotube (CNT) columns due to π-π interactions. The target compound’s trimethoxyphenyl group may enhance retention times compared to mono-methoxy analogs .
Bioactivity and Similarity Indexing
- Tanimoto Similarity: Using computational tools (e.g., US-EPA CompTox Dashboard, ), the compound’s similarity to known bioactive molecules (e.g., HDAC inhibitors like SAHA) could be quantified.
- Bioactivity Clustering: notes that structurally related compounds cluster by bioactivity. The target compound’s tricyclic core and methoxy groups may align with kinase inhibitors or DNA intercalators, though experimental validation is needed .
Spectroscopic and Analytical Comparisons
- NMR Shifts: The 3,4,5-trimethoxyphenyl group in the target compound would show distinct ¹H-NMR signals (~3.8–3.9 ppm for methoxy protons) compared to mono-methoxy analogs (e.g., 3.7–3.8 ppm in ) due to electron-donating effects .
- Mass Spectrometry : Fragmentation patterns () would differ significantly from simpler heterocycles, with prominent losses of methoxy (-OCH₃) and diaza-oxa fragments .
Research Findings and Implications
- Synthetic Challenges : The compound’s tricyclic core requires precise regiocontrol, as seen in ’s triazolo synthesis. Yield optimization may benefit from microwave-assisted or flow chemistry approaches.
- Drug Likeness : The methoxy groups improve solubility but may reduce metabolic stability compared to halogenated analogs (e.g., ’s trifluoromethyl derivative) .
- Epigenetic Potential: Structural alignment with SAHA-like compounds () suggests possible histone deacetylase (HDAC) inhibition, warranting in vitro assays .
Biological Activity
The compound 10-methoxy-4-(4-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene is a complex organic molecule with potential biological activities. This article compiles existing research findings on its biological activity, including anticancer properties and mechanisms of action.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure features multiple methoxy groups that may influence its biological activity.
Anticancer Properties
Several studies have indicated that compounds with similar structural motifs exhibit significant anticancer activities. For instance, derivatives of methoxybenzoyl-thiazoles have shown improved antiproliferative effects against melanoma and prostate cancer cells through mechanisms involving tubulin inhibition .
Table 1: Summary of Anticancer Activities
| Compound Type | Cancer Type | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Methoxybenzoyl-thiazoles | Melanoma | Low nM | Inhibition of tubulin polymerization |
| 10-Methoxy compound | Prostate Cancer | Not specified | Potentially similar to above |
Preliminary studies suggest that the mechanism of action for compounds structurally related to this compound may involve:
- Inhibition of Tubulin Polymerization : Similar compounds have been documented to disrupt microtubule dynamics leading to cell cycle arrest.
- Induction of Apoptosis : Some derivatives trigger apoptotic pathways in cancer cells.
Study 1: Antiproliferative Effects
In a study assessing the antiproliferative effects of various methoxy-substituted compounds on cancer cell lines, it was found that certain structural modifications led to enhanced efficacy against prostate cancer cells . The study highlighted the importance of methoxy groups in improving solubility and bioavailability.
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis indicated that increasing the number of methoxy groups on aromatic rings tends to enhance biological activity . The presence of multiple methoxy substituents in the compound under discussion is likely to contribute positively to its pharmacological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
